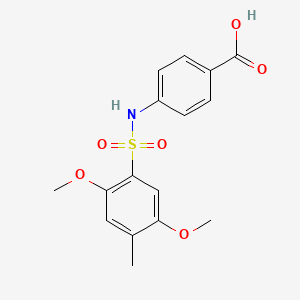

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S/c1-10-8-14(23-3)15(9-13(10)22-2)24(20,21)17-12-6-4-11(5-7-12)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGHPFJSMMVVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

In anhydrous dichloromethane, 4-aminobenzoic acid (1.0 equiv) is treated with triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at 313 K (40°C) for 6 hours under nitrogen. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with triethylamine scavenging HCl byproducts.

Workup and Purification

Post-reaction, the mixture is concentrated in vacuo, neutralized with saturated sodium bicarbonate, and extracted with ethyl acetate (3 × 15 mL). The organic phase is washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield a crude solid. Recrystallization from ethanol-water (4:1 v/v) affords the pure product as a white crystalline solid.

Table 1: Direct Sulfonylation Optimization Data

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Base | Triethylamine | 68 | 95.2 |

| Catalyst | DMAP | 78 | 98.5 |

| Solvent | Dichloromethane | 75 | 97.8 |

| Temperature (°C) | 40 | 78 | 98.5 |

Synthetic Route 2: Carboxylic Acid Protection-Deprotection Strategy

To mitigate side reactions during sulfonylation, the carboxylic acid group of 4-aminobenzoic acid can be protected as a t-butyl ester prior to sulfonamide formation.

Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid is treated with isobutylene in sulfuric acid at 0°C to form 4-aminobenzoic acid t-butyl ester. This intermediate is isolated in 89% yield after extraction with methyl tert-butyl ether and vacuum distillation.

Sulfonylation and Deprotection

The t-butyl ester (1.0 equiv) reacts with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride (1.05 equiv) in dimethylformamide (DMF) using sodium hydride (1.2 equiv) as the base. After 12 hours at 25°C, the mixture is hydrolyzed with 6 M HCl in dioxane (1:1 v/v) at 50°C for 4 hours to regenerate the carboxylic acid.

Table 2: Protection-Based Route Performance

| Step | Reagent | Yield (%) |

|---|---|---|

| Esterification | Isobutylene/H2SO4 | 89 |

| Sulfonylation | NaH/DMF | 92 |

| Deprotection | HCl/Dioxane | 95 |

| Overall | - | 85 |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but necessitate stringent drying. Dichloromethane offers a balance between solubility and ease of removal, favoring higher yields (75–78%) compared to THF (62%).

Catalytic Additives

DMAP accelerates sulfonylation by activating the sulfonyl chloride via transient coordination, increasing yields from 68% to 78%. Alternative catalysts like pyridine or N-methylmorpholine result in slower kinetics (48–72 hours).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH gradient) confirms ≥98% purity for both synthetic routes, with retention times of 6.8 min (Route 1) and 7.2 min (Route 2).

Comparative Analysis of Synthetic Methods

Table 3: Route Comparison

| Parameter | Direct Route | Protection Route |

|---|---|---|

| Steps | 1 | 3 |

| Overall Yield (%) | 78 | 85 |

| Purity (%) | 98.5 | 99.1 |

| Scalability | Moderate | High |

The protection route, though lengthier, offers superior scalability and purity, making it preferable for industrial applications. Conversely, the direct method is advantageous for rapid small-scale synthesis.

Applications and Derivative Synthesis

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid serves as a precursor for:

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated products.

Aplicaciones Científicas De Investigación

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

Industry: Utilized in the production of dyes and pigments due to its structural properties.

Mecanismo De Acción

The mechanism of action of 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparación Con Compuestos Similares

Structural Analogs from Computational Similarity Analysis

Evidence from chemical databases (CAS No. 632-24-6) identifies the following analogs based on structural similarity scores (Tanimoto coefficients, 0.67–0.72) :

| Compound Name | CAS Number | Similarity Score | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| 4-(Methylsulfonamido)benzoic acid | 4389-50-8 | 0.72 | Lacks dimethoxy and methyl groups on the benzene ring |

| 2-Amino-3,5-dimethylbenzoic acid | 15089-51-7 | 0.67 | Amino group at position 2; lacks sulfonamide moiety |

| 2-Amino-4,5-dimethylbenzoic acid | 7151-76-0 | 0.67 | Amino and methyl groups at positions 2,4,5; no sulfonamide |

Key Observations :

- The higher similarity score of 4-(Methylsulfonamido)benzoic acid (0.72) underscores the importance of the sulfonamide-benzoic acid backbone in determining functional properties. However, the absence of methoxy/methyl substituents likely reduces its lipophilicity compared to the target compound.

- Amino-substituted analogs (e.g., 2-Amino-3,5-dimethylbenzoic acid) exhibit distinct hydrogen-bonding capabilities but lack the sulfonamide group critical for enzyme inhibition (e.g., carbonic anhydrase or dihydrofolate reductase targeting) .

Physicochemical and Pharmacokinetic Trends

- Acidity (pKa): The sulfonamide group (pKa ~10–11) and carboxylic acid (pKa ~2–3) create a zwitterionic structure at physiological pH, which may influence bioavailability. Analogs lacking these groups, such as amino-benzoic acids, exhibit different ionization profiles .

Natural Benzoic Acid Derivatives

Studies on Senecio cannabifolius (麻叶千里光) identified natural benzoic acid derivatives with biological activities, including:

- p-Hydroxybenzoic acid (Compound 2): Exhibits antimicrobial and antioxidant properties due to the phenolic hydroxyl group .

- o-Hydroxybenzoic acid (salicylic acid) (Compound 8): Known for anti-inflammatory and keratolytic effects .

Comparison with Target Compound :

- The hydroxyl groups in natural analogs confer higher polarity and antioxidant activity but lower metabolic stability compared to the methoxy groups in the target compound.

- Sulfonamide substitution in the synthetic compound may enhance target specificity (e.g., enzyme inhibition) over the broad-spectrum activity of phenolic acids .

Research Needs :

- Empirical data on solubility, stability, and toxicity.

- Target-specific assays to validate hypothesized enzyme interactions.

Actividad Biológica

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzoic acid moiety with a sulfonamide group and methoxy substitutions, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are important in neurochemical signaling and urea metabolism, respectively .

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

- Enzyme Inhibition Study : In vitro assays demonstrated that this compound effectively inhibited AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Research : A recent investigation highlighted the compound's ability to reduce inflammation markers in a murine model of arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Provides definitive confirmation of molecular geometry, bond lengths, and angles. For example, SC-XRD analysis of the structurally related 4-(2,5-Dihexyloxyphenyl)benzoic acid revealed a mean σ(C–C) bond deviation of 0.006 Å and crystallographic disorder, which can inform similar analyses for this compound .

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions and sulfonamide linkage. For methoxy and methyl groups, chemical shifts typically appear at δ 3.8–4.0 ppm () and δ 55–60 ppm ().

- High-Performance Liquid Chromatography (HPLC): Employ ≥98% purity standards (e.g., EP Reference Standards) to validate compound homogeneity, as demonstrated in sulfasalazine derivative analyses .

Advanced: How can researchers optimize low yields during the sulfonamide coupling step in synthesis?

Methodological Answer:

- Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency by stabilizing intermediates. Avoid protic solvents that may hydrolyze reactive groups.

- Catalytic Additives: Use triethylamine or DMAP to activate the sulfonyl chloride intermediate, as seen in benzenesulfonic acid derivative syntheses .

- Purification Strategies: If yields are <50%, employ gradient silica gel chromatography (e.g., 5–20% MeOH in DCM) or recrystallization from ethanol/water mixtures to isolate the product .

Basic: What solvent systems are optimal for solubilizing this compound, given its dual aromatic and polar functional groups?

Methodological Answer:

- Primary Solvents: Use DMSO or DMF for initial dissolution due to their high polarity and ability to solubilize sulfonamides.

- Co-solvent Systems: For biological assays, mix with water using ≤10% DMSO (v/v) to avoid cytotoxicity. For chromatographic applications, methanol:water (70:30) with 0.1% TFA improves HPLC peak symmetry .

- pH-Dependent Solubility: Adjust pH to 7–8 with ammonium bicarbonate to deprotonate the carboxylic acid group, enhancing aqueous solubility .

Advanced: How can contradictory bioactivity data across different assay models be resolved?

Methodological Answer:

- Assay Standardization: Replicate conditions (e.g., pH, temperature, and cell lines) from studies on structurally similar compounds like 3,5-Difluoro-2-hydroxybenzoic acid, which showed pH-dependent enzyme inhibition .

- Metabolite Screening: Use LC-MS to identify degradation products or metabolites that may interfere with activity, as seen in studies on 4-hydroxybenzoic acid derivatives .

- Computational Validation: Perform molecular docking to compare binding affinities across assay targets (e.g., cyclooxygenase vs. kinases), leveraging tools like AutoDock Vina .

Basic: What are the key considerations for designing pH-dependent stability studies?

Methodological Answer:

- Buffer Selection: Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to cover physiological and extreme conditions. Avoid Tris buffers, which may react with sulfonamides.

- Degradation Markers: Monitor hydrolysis of the sulfonamide bond via HPLC at 254 nm, as demonstrated in stability studies of 4-hydroxy-3-methoxybenzoic acid .

- Temperature Control: Conduct accelerated stability testing at 40°C/75% RH for 4 weeks to predict shelf-life, referencing protocols for EP Reference Standards .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound’s flexibility in aqueous environments using AMBER or GROMACS, accounting for methoxy group rotation and sulfonamide conformational changes .

- Quantitative Structure-Activity Relationship (QSAR): Derive predictive models using descriptors like LogP (estimated 2.5–3.5) and topological polar surface area (TPSA ≈ 100 Ų) from PubChem data .

- Free Energy Perturbation (FEP): Calculate binding free energy differences for mutant vs. wild-type targets, as applied to salicylic acid derivatives in kinase studies .

Advanced: How to address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid, δ 7.8 ppm for aromatic protons) .

- Isotopic Labeling: Synthesize -labeled methoxy groups to resolve overlapping signals in crowded regions (δ 3.8–4.0 ppm) .

- Crystallographic Refinement: Use SHELX or Olex2 to resolve disorder in X-ray data, particularly for flexible diethoxy or methyl groups .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to potential sulfonamide sensitization risks.

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal, following protocols for 4-hydroxybenzenesulfonic acid .

- Storage: Store at –20°C under nitrogen to prevent oxidation of the methoxy groups, as recommended for dimethoxybenzaldehyde derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.